2-Fluoro-5-(trifluoromethyl)benzyl chloride

Description

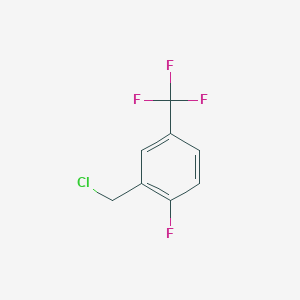

2-Fluoro-5-(trifluoromethyl)benzyl chloride (CAS: 883543-26-8) is a fluorinated aromatic compound featuring a benzyl chloride backbone substituted with fluorine at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the meta position (C5). Its molecular formula is C₈H₅ClF₄, with a molecular weight of approximately 212.5 g/mol (calculated). The compound is widely utilized as an intermediate in pharmaceutical and agrochemical synthesis, where fluorinated aromatic systems enhance metabolic stability and lipophilicity .

Propriétés

IUPAC Name |

2-(chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGWDDBROIXNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374666 | |

| Record name | 2-fluoro-5-(trifluoromethyl)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883543-26-8 | |

| Record name | 2-fluoro-5-(trifluoromethyl)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 883543-26-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl chloride typically involves the chlorination of 2-Fluoro-5-(trifluoromethyl)toluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

C8H5F4CH3+SOCl2→C8H5F4CH2Cl+SO2+HCl

Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

2-Fluoro-5-(trifluoromethyl)benzyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

Oxidation: The benzyl chloride moiety can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.

Common reagents and conditions used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions include 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, 2-Fluoro-5-(trifluoromethyl)benzaldehyde, and 2-Fluoro-5-(trifluoromethyl)benzoic acid.

Applications De Recherche Scientifique

2-Fluoro-5-(trifluoromethyl)benzyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mécanisme D'action

The mechanism by which 2-Fluoro-5-(trifluoromethyl)benzyl chloride exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The chlorine atom is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological or chemical activities. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in interacting with biological targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers

3-Fluoro-5-(trifluoromethyl)benzyl chloride (CAS: 634151-25-0)

- Molecular Formula : C₈H₅ClF₄ (identical to the target compound).

- Substituent Positions : Fluorine at C3 and -CF₃ at C5.

- Key Differences: The shifted fluorine position alters electronic effects.

Halogen-Substituted Analogues

2-Chloro-5-(trifluoromethyl)benzyl chloride

Multi-Fluorinated Derivatives

2,4,5-Trifluorobenzyl chloride

- Molecular Formula : C₇H₄ClF₃.

- Substituent Positions : Fluorines at C2, C4, and C5.

- However, reduced aromatic solubility in polar solvents may limit its utility .

Functional Group Variants

2-Fluoro-5-(trifluoromethyl)benzoyl chloride (CAS: 2734880)

- Molecular Formula : C₈H₃ClF₄O.

- Key Differences : The benzoyl chloride (-COCl) group replaces benzyl chloride (-CH₂Cl). Benzoyl chlorides are more reactive in acylations but less stable under humid conditions compared to benzyl chlorides .

3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS: 886496-83-9)

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)benzyl chloride | 883543-26-8 | C₈H₅ClF₄ | ~212.5 | 2-F, 5-CF₃, -CH₂Cl |

| 3-Fluoro-5-(trifluoromethyl)benzyl chloride | 634151-25-0 | C₈H₅ClF₄ | 212.57 | 3-F, 5-CF₃, -CH₂Cl |

| 2,4,5-Trifluorobenzyl chloride | Not available | C₇H₄ClF₃ | ~180.45 | 2-F, 4-F, 5-F, -CH₂Cl |

| 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 2734880 | C₈H₃ClF₄O | 242.56 | 2-F, 5-CF₃, -COCl |

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : Fluorinated benzyl chlorides are critical in synthesizing kinase inhibitors and anticancer agents. For example, derivatives of this compound have been used in Olaparib analogue synthesis (a PARP inhibitor) .

- Electronic Effects : The -CF₃ group stabilizes negative charges in transition states, accelerating SN2 reactions in benzyl chloride derivatives .

- Safety Considerations: Benzyl chlorides are generally lachrymators and require handling under inert conditions. However, fluorinated variants may exhibit lower volatility compared to non-fluorinated analogues .

Activité Biologique

2-Fluoro-5-(trifluoromethyl)benzyl chloride (CAS No. 883543-26-8) is a synthetic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzyl chloride moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

The molecular formula of this compound is C₈H₅ClF₄. The presence of the trifluoromethyl group enhances its lipophilicity, which can influence its interaction with biological targets. The compound's structure allows for diverse reactivity patterns that are exploited in synthetic organic chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the benzyl chloride group. This property allows it to form covalent bonds with various biomolecules, potentially altering their function.

- Interaction with Biomolecules : Preliminary studies suggest that compounds with similar structures exhibit significant interactions with proteins and enzymes, which may lead to therapeutic effects .

- Antimicrobial Activity : Research has indicated that halogenated compounds often possess antimicrobial properties. For instance, derivatives of similar compounds have shown efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus .

Antimicrobial Activity

Recent investigations into the biological activity of related compounds have revealed promising antimicrobial properties:

- In Vitro Studies : Compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that modifications in the benzyl structure can enhance antibacterial potency .

- Selectivity Index : Compounds with MIC values below 1 µg/mL against Vero cells demonstrated a selectivity index (SI) greater than 10, indicating a favorable therapeutic window for further development .

Anticancer Activity

The anticancer potential of similar fluorinated compounds has been explored:

- Cell Line Studies : In vitro assays using cell lines such as HeLa and MCF-7 have shown that derivatives can induce cytotoxicity at low concentrations, suggesting potential applications in cancer therapy .

Case Study 1: Antimicrobial Properties

A study evaluated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives, including those analogous to this compound. The results indicated that certain derivatives effectively inhibited MRSA strains with an MIC as low as 0.031 µg/mL. The time-kill kinetics demonstrated that these compounds exerted concentration-dependent bactericidal activity comparable to vancomycin .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the synthesis and evaluation of fluorinated benzyl urea derivatives against various cancer cell lines. The results indicated significant cytotoxic effects on Jurkat and MCF-7 cells, with IC50 values suggesting strong potential for further development as anticancer agents .

Data Summary Table

| Compound Name | Biological Activity | MIC (µg/mL) | SI (Selectivity Index) |

|---|---|---|---|

| This compound | Antimicrobial against MRSA | 0.031 - 0.062 | >10 |

| Fluorinated salicylanilide derivative | Antimicrobial against MRSA | 0.25 - 64 | >10 |

| Benzyl urea derivative | Anticancer (HeLa, MCF-7 cells) | IC50 < 1 | Not specified |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-fluoro-5-(trifluoromethyl)benzyl chloride?

Methodological Answer: Synthesis typically involves chlorination of the corresponding benzyl alcohol precursor. While direct evidence for the target compound is limited, analogous methods for benzoyl/benzyl chlorides include:

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in solvents like dichloromethane (DCM) or benzene.

- Conditions : Reactions are conducted under reflux (50–80°C) for 4–12 hours, followed by solvent removal via distillation or evaporation .

- Workup : Crude product is purified via recrystallization or column chromatography.

Q. Key Considerations :

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazards : Benzyl chlorides are irritants (H315, H319) and may release HCl fumes upon hydrolysis .

- Mitigation :

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 80°C, forming HCl and polymeric byproducts. Monitor via TGA/DSC .

- Moisture Sensitivity : Hydrolyzes to benzoic acid derivatives in humid environments. Use molecular sieves or anhydrous solvents for long-term storage .

- Light Sensitivity : UV exposure may induce radical reactions; store in amber glass .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., selectivity in nucleophilic substitutions)?

Methodological Answer:

- Systematic Variation : Test solvents (polar vs. nonpolar), temperatures, and catalysts to identify optimal conditions. For example:

- Computational Modeling : Use DFT calculations to predict regioselectivity (e.g., Fukui indices for electrophilic attack) .

- Kinetic Studies : Monitor reaction progress via in-situ NMR or IR to detect intermediates .

Q. What are the potential applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

- Drug Development :

- Materials Science :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.